5-Bromo-1-ethoxy-2-fluoro-3-methylbenzene
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Overview
Description
5-Bromo-1-ethoxy-2-fluoro-3-methylbenzene: is an organic compound with the molecular formula C9H10BrFO It is a derivative of benzene, substituted with bromine, ethoxy, fluoro, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-ethoxy-2-fluoro-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethoxy-2-fluoro-3-methylbenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-ethoxy-2-fluoro-3-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine or fluoro substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 5-ethoxy-2-fluoro-3-methylbenzene if bromine is replaced by hydrogen.
Oxidation: Products include 5-bromo-1-ethoxy-2-fluoro-3-methylbenzaldehyde or 5-bromo-1-ethoxy-2-fluoro-3-methylbenzoic acid.
Reduction: Products include 5-ethoxy-2-fluoro-3-methylbenzene or 5-bromo-1-ethoxy-2-fluoro-3-methylcyclohexane.
Scientific Research Applications
5-Bromo-1-ethoxy-2-fluoro-3-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of new drugs and therapeutic agents.
Materials Science: It is utilized in the production of advanced materials with specific properties, such as polymers and liquid crystals.
Chemical Biology: It is employed in the study of biological systems and the development of bioactive compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-1-ethoxy-2-fluoro-3-methylbenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that reacts with electrophiles to form substituted products. The molecular targets and pathways involved include the formation of a sigma complex (arenium ion) followed by deprotonation to restore aromaticity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-ethoxy-2-fluoro-4-methylbenzene
- 5-Bromo-1-ethoxy-2-fluoro-3-ethylbenzene
- 5-Bromo-1-ethoxy-2-fluoro-3-methoxybenzene
Uniqueness
5-Bromo-1-ethoxy-2-fluoro-3-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing (bromo and fluoro) and electron-donating (ethoxy and methyl) groups on the benzene ring influences its reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
5-bromo-1-ethoxy-2-fluoro-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-3-12-8-5-7(10)4-6(2)9(8)11/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLWZBJLFCOKKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)Br)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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